Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate
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Overview
Description
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate is an organic compound commonly known as methyl orange. It is an azo dye characterized by the presence of an azo group (-N=N-) attached to two aromatic rings. This compound is widely used as a pH indicator in various chemical processes due to its distinct color change properties at different pH levels .
Preparation Methods
The synthesis of methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate involves a two-step process:
Diazotization: Sulfanilic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline at 0°C, resulting in the formation of methyl orange.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate involves its ability to change color based on the pH of the environment. In acidic conditions, the compound exists in a protonated form, leading to a red color. In basic conditions, it deprotonates, resulting in a yellow-orange color . This color change is due to the different electronic configurations and resonance structures of the compound in different pH environments.
Comparison with Similar Compounds
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate is unique due to its specific azo group and sulfonate functionality, which contribute to its distinct color change properties. Similar compounds include:
Methyl red: Another azo dye used as a pH indicator, but with different color change properties.
Phenolphthalein: A pH indicator with a different chemical structure and color change range.
Bromothymol blue: A pH indicator with a different color change range and chemical structure.
These compounds share similar applications but differ in their chemical structures and specific pH ranges for color change.
Properties
CAS No. |
111915-50-5 |
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Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C15H17N3O3S/c1-18(2)14-8-4-12(5-9-14)16-17-13-6-10-15(11-7-13)22(19,20)21-3/h4-11H,1-3H3 |
InChI Key |
NOAPXGWWFLDCTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC |
Origin of Product |
United States |
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